molecular formula C15H25N2O+ B1237643 Lupanine(1+)

Lupanine(1+)

Cat. No.: B1237643
M. Wt: 249.37 g/mol
InChI Key: JYIJIIVLEOETIQ-XDQVBPFNSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Lupanine(1+) is an organic cation that is the conjugate acid of lupanine, arising from protonation of the tertiary amino function;  major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a lupanine.

Scientific Research Applications

1. Biocatalysis and Environmental Applications

Lupanine is recognized for its potential in biocatalysis and environmental applications. A study by Parmaki et al. (2020) introduced an environmentally friendly process for microbial production of enantiopure lupanine, highlighting its use in semi-synthesis of high-value compounds and wastewater valorization (Parmaki et al., 2020). Another study focused on lupin beans wastewater treatment, emphasizing lupanine's role in nanofiltration processes and its recovery for further use (Esteves et al., 2020).

2. Molecular Imprinting and Drug Synthesis

Lupanine has been explored in the synthesis of sparteine and other drugs. Esteves et al. (2022) discussed a greener strategy for lupanine purification from lupin bean wastewaters using molecularly imprinted polymers, showcasing its importance in making industrial processes more sustainable (Esteves et al., 2022).

3. Comparative Pharmacological Studies

Lupanine's pharmacological properties, especially in comparison to sparteine, were studied by Yovo et al. (1984). They found that lupanine was more efficient in certain pharmacological aspects and less toxic in animal models (Yovo et al., 1984).

4. Bacterial Utilization and Biodegradation

Research by Parmaki et al. (2018) investigated the bacterial degradation of lupanine, assessing its toxicity and potential for biodegradation, which is crucial for developing alkaloid valorization processes (Parmaki et al., 2018). Santana et al. (2002) studied bacterial strains capable of using lupanine as a sole carbon source, indicating its potential in removing lupanine from industrial effluents (Santana et al., 2002).

5. Alkaloid Biosynthesis and Plant Studies

Nowacki and Byerrum (1962) explored the biosynthesis of lupanine in plants, particularly focusing on its formation from lysine and other compounds (Nowacki & Byerrum, 1962). This type of research is fundamental in understanding lupanine's role in plant metabolism and potential applications in plant biochemistry.

Properties

Molecular Formula

C15H25N2O+

Molecular Weight

249.37 g/mol

IUPAC Name

(1S,2R,9S,10S)-7-aza-15-azoniatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/p+1/t11-,12-,13-,14+/m0/s1

InChI Key

JYIJIIVLEOETIQ-XDQVBPFNSA-O

Isomeric SMILES

C1CC[NH+]2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O

Canonical SMILES

C1CC[NH+]2CC3CC(C2C1)CN4C3CCCC4=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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